molecular formula C28H23ClNO4PS B14354021 [2-(4-Methylphenyl)-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate CAS No. 90283-92-4

[2-(4-Methylphenyl)-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate

Cat. No.: B14354021
CAS No.: 90283-92-4
M. Wt: 536.0 g/mol
InChI Key: HBZMIDHYEHSXHH-UHFFFAOYSA-M
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Description

2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a methylphenyl group and a triphenylphosphanium moiety, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate typically involves a multi-step process The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine

In medicine, the compound is being explored for its potential use in drug delivery systems, particularly for targeting specific cellular pathways.

Industry

In the industrial sector, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
  • 2-(4-Chlorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
  • 2-(4-Bromophenyl)-1,3-thiazol-4-ylphosphanium perchlorate

Uniqueness

Compared to these similar compounds, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate exhibits unique properties due to the presence of the methyl group, which can influence its electronic and steric characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

90283-92-4

Molecular Formula

C28H23ClNO4PS

Molecular Weight

536.0 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-4-yl]-triphenylphosphanium;perchlorate

InChI

InChI=1S/C28H23NPS.ClHO4/c1-22-17-19-23(20-18-22)28-29-27(21-31-28)30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-21H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

HBZMIDHYEHSXHH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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